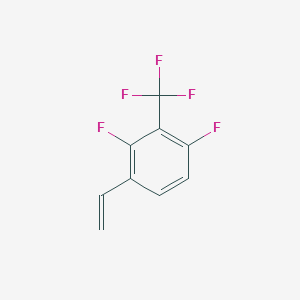

2,4-Difluor-3-(Trifluormethyl)styrol

Übersicht

Beschreibung

2,4-Difluoro-3-(trifluoromethyl)styrene is a useful research compound. Its molecular formula is C9H5F5 and its molecular weight is 208.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Difluoro-3-(trifluoromethyl)styrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-3-(trifluoromethyl)styrene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Neonicotinoid-Analoga

2,4-Difluor-3-(Trifluormethyl)styrol: wurde bei der Synthese von Neonicotinoid-Analoga verwendet. Diese Verbindungen wirken als Agonisten des nikotinischen Acetylcholinrezeptors (nAChR) bei Insekten und sind aufgrund ihrer hohen insektiziden Aktivität und Sicherheit für Säugetiere von entscheidender Bedeutung für den Pflanzenschutz und die tierärztliche Schädlingsbekämpfung .

Agrochemische Industrie

Die Verbindung dient als Vorläufer für die Entwicklung verschiedener Agrochemikalien. Ihre Einarbeitung in Moleküle zielt darauf ab, ihre insektiziden Eigenschaften zu verbessern, was für den Schutz von Nutzpflanzen vor Schädlingen unerlässlich ist .

Pharmazeutische Forschung

In der pharmazeutischen Industrie ist This compound ein Schlüsselzwischenprodukt für die Synthese von Verbindungen mit potenziellen therapeutischen Anwendungen. Seine einzigartigen physikalisch-chemischen Eigenschaften tragen zur biologischen Aktivität dieser Verbindungen bei .

Wirkmechanismus

Target of Action

Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Mode of Action

It is known that trifluoromethyl-containing compounds can undergo selective c–f bond activation, which is a challenging task in organic synthesis .

Biochemical Pathways

The reaction of α- (trifluoromethyl)styrenes with different nitrogen nucleophiles might proceed via three pathways: the s n 2′ type of defluorinative addition/elimination, sequential ipso / γ -selective defluorinative amination, or hydroamination .

Result of Action

The activation of the c–f bond in trifluoromethyl-containing compounds can lead to the synthesis of diverse fluorinated compounds .

Biologische Aktivität

2,4-Difluoro-3-(trifluoromethyl)styrene is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and its effects on different biological systems.

Chemical Structure and Properties

The molecular formula of 2,4-Difluoro-3-(trifluoromethyl)styrene is . Its structure includes a trifluoromethyl group and two fluorine atoms positioned on the aromatic ring, which significantly influences its chemical reactivity and biological interactions.

Target Enzymes and Pathways

Research indicates that compounds with similar structures often interact with enzymes involved in metabolic pathways. For instance, they may inhibit fatty acid biosynthesis by targeting specific desaturases or other related enzymes. This inhibition can lead to downstream effects on lipid metabolism and cellular signaling pathways.

Molecular Interactions

The trifluoromethyl group enhances lipophilicity and may facilitate multipolar interactions with target proteins, potentially increasing binding affinity . Molecular docking studies have suggested that 2,4-Difluoro-3-(trifluoromethyl)styrene can effectively bind to active sites of various enzymes, altering their activity and influencing cellular processes.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of fluorinated styrenes exhibit significant antimicrobial activity. For example, compounds with similar trifluoromethyl substitutions have shown effectiveness against a range of bacteria and fungi. In particular, the minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .

Anticancer Activity

The anticancer potential of 2,4-Difluoro-3-(trifluoromethyl)styrene has been explored in various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as the down-regulation of critical genes involved in cell survival (e.g., TP53, BRCA1, BRCA2) . For instance, one study reported IC50 values for certain derivatives that were lower than those of established chemotherapeutics like Doxorubicin .

Pharmacokinetics

Understanding the pharmacokinetic properties of 2,4-Difluoro-3-(trifluoromethyl)styrene is crucial for evaluating its therapeutic potential. Similar compounds have demonstrated varied absorption rates depending on their lipophilicity and molecular size. The distribution within biological systems is influenced by protein binding and interactions with transporters.

Case Studies

Several case studies highlight the biological implications of this compound:

- Antibacterial Study : A series of urea derivatives containing trifluoromethyl groups were synthesized and tested for antibacterial activity. The most active compound exhibited an MIC comparable to leading antibiotics .

- Cancer Cell Line Testing : In vitro testing against multiple cancer cell lines revealed that specific derivatives significantly reduced cell viability through apoptosis induction mechanisms .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-ethenyl-2,4-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5/c1-2-5-3-4-6(10)7(8(5)11)9(12,13)14/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEKLZUWPVOJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C=C1)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.